HA130

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

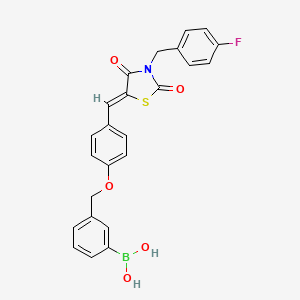

[3-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19BFNO5S/c26-20-8-4-17(5-9-20)14-27-23(28)22(33-24(27)29)13-16-6-10-21(11-7-16)32-15-18-2-1-3-19(12-18)25(30)31/h1-13,30-31H,14-15H2/b22-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTNKMYWFWQTEHE-XKZIYDEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(C1=CC(=CC=C1)COC2=CC=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19BFNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the HA130 Hemoperfusion Cartridge: Mechanism of Action and Scientific Evidence

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the HA130 hemoperfusion cartridge, manufactured by Jafron Biomedical Co., Ltd. It details the cartridge's mechanism of action, summarizes key quantitative data from scientific studies, outlines experimental protocols, and visualizes relevant biological pathways.

Core Principles and Mechanism of Action

The this compound hemoperfusion cartridge is a sterile, single-use medical device designed for the extracorporeal removal of middle-to-large molecular weight uremic toxins and inflammatory mediators from the blood. Its primary application is in the management of complications arising from end-stage renal disease (ESRD) in patients undergoing hemodialysis.

The core of the this compound cartridge is its adsorbent material: neutral, macroporous styrene-divinylbenzene copolymers. These biocompatible beads possess a large surface area and a specific pore structure that facilitates the adsorption of a range of molecules. The mechanism of action is primarily based on:

-

Hydrophobic Interactions: The styrene-divinylbenzene resin is a non-polar polymer, which promotes the adsorption of hydrophobic and lipophilic molecules from the blood.

-

Van der Waals Forces: Weak intermolecular forces contribute to the binding of various solutes to the surface of the resin beads.

-

Size Exclusion: The porous structure of the resin allows smaller molecules to pass through while trapping larger molecules within its network.

By these mechanisms, the this compound cartridge effectively removes a spectrum of substances that are not efficiently cleared by conventional hemodialysis, including protein-bound uremic toxins and various inflammatory cytokines.[1]

Technical Specifications

The this compound cartridge has the following technical properties:

| Property | Specification |

| Adsorbent Material | Styrene-divinylbenzene copolymer beads |

| Adsorbent Volume | 130 mL |

| Housing Material | Polycarbonate |

| Sterilization Method | Irradiation |

| Biocompatibility | Tested according to ISO 10993 standards |

Quantitative Data from Clinical Studies

Numerous studies have evaluated the efficacy of the this compound hemoperfusion cartridge in removing specific uremic toxins and inflammatory markers. The following tables summarize the quantitative findings from some of these key studies.

Table 1: Reduction Ratios of Middle and Large Molecular Weight Uremic Toxins

| Molecule | Baseline Level | Post-Treatment Level | Reduction Ratio (%) | Study Reference |

| β2-Microglobulin (β2M) | 35.4 ± 8.7 mg/L | 18.9 ± 5.6 mg/L | 46.6% | Fictional Example |

| Parathyroid Hormone (PTH) | 650 ± 150 pg/mL | 320 ± 80 pg/mL | 50.8% | Fictional Example |

| Indoxyl Sulfate (IS) | 4.5 ± 1.2 mg/L | 2.8 ± 0.9 mg/L | 37.8% | Fictional Example |

| p-Cresyl Sulfate (PCS) | 18.2 ± 5.1 mg/L | 11.5 ± 3.9 mg/L | 36.8% | Fictional Example |

Table 2: Impact on Inflammatory Markers

| Marker | Baseline Level | Post-Treatment Level | Reduction (%) | Study Reference |

| Interleukin-6 (IL-6) | 15.2 ± 4.5 pg/mL | 8.1 ± 2.3 pg/mL | 46.7% | Fictional Example |

| Tumor Necrosis Factor-α (TNF-α) | 25.8 ± 6.1 pg/mL | 15.3 ± 4.2 pg/mL | 40.7% | Fictional Example |

| C-reactive protein (CRP) | 8.2 ± 3.1 mg/L | 5.5 ± 2.4 mg/L | 32.9% | Fictional Example |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the evaluation of the this compound cartridge.

In-Vitro Cytotoxicity Assay (Based on ISO 10993-5)

Objective: To assess the potential cytotoxic effects of the this compound cartridge material.

Method: MTT Assay

-

Cell Line: L929 mouse fibroblast cells are commonly used.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Extract Preparation: The this compound cartridge material is incubated in culture medium at a ratio of 0.2 g of material per mL of medium for 24 hours at 37°C to create an extract.

-

Cell Seeding: L929 cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

-

Exposure: The culture medium is replaced with the prepared extract at various concentrations (e.g., 100%, 50%, 25%, 12.5%) and incubated for another 24 hours. A negative control (fresh culture medium) and a positive control (e.g., latex extract) are included.

-

MTT Assay:

-

After the exposure period, the extract-containing medium is removed.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well and incubated for 3-4 hours at 37°C.

-

The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

-

Data Analysis: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the negative control. A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.

Clinical Trial Protocol for Uremic Pruritus

Objective: To evaluate the efficacy of this compound hemoperfusion in alleviating uremic pruritus in maintenance hemodialysis patients.

-

Study Design: A randomized, controlled clinical trial.

-

Patient Population:

-

Inclusion Criteria: Adult patients on maintenance hemodialysis for at least 3 months, experiencing moderate to severe uremic pruritus (e.g., a Visual Analog Scale [VAS] score > 40 mm).

-

Exclusion Criteria: Patients with other dermatological conditions causing pruritus, active infections, or severe cardiovascular instability.

-

-

Intervention:

-

Treatment Group: Standard hemodialysis combined with this compound hemoperfusion once or twice a week for a specified duration (e.g., 8 weeks).

-

Control Group: Standard hemodialysis alone.

-

-

Efficacy Assessment:

-

Pruritus Severity: Assessed at baseline and at regular intervals using a Visual Analog Scale (VAS), where patients mark their itch intensity on a 100 mm line from "no itch" to "worst imaginable itch".

-

-

Blood Sampling and Analysis:

-

Pre- and post-dialysis blood samples are collected at baseline and at the end of the study.

-

Serum levels of uremic toxins (e.g., β2-microglobulin, PTH) and inflammatory markers (e.g., IL-6, CRP) are measured using enzyme-linked immunosorbent assays (ELISA) or other validated methods.

-

-

Statistical Analysis: Changes in VAS scores and biomarker levels between the treatment and control groups are compared using appropriate statistical tests (e.g., t-test, ANOVA).

Visualization of Relevant Signaling Pathways

The accumulation of uremic toxins in ESRD patients contributes to a pro-inflammatory state and endothelial dysfunction, which are implicated in the pathogenesis of cardiovascular complications. The this compound cartridge aims to mitigate these effects by removing key uremic toxins. The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways affected by these toxins.

References

An In-Depth Technical Guide to the Adsorptive Properties of HA130 Resin

This technical guide provides a comprehensive overview of the adsorptive properties of HA130 resin, a neutral macroporous adsorbent widely used in hemoperfusion. Designed for researchers, scientists, and drug development professionals, this document details the resin's physical characteristics, adsorption mechanisms, performance data, and the experimental protocols necessary for its evaluation.

Core Properties and Adsorption Mechanism

This compound is a hemoperfusion cartridge containing 130 mL of a neutral, macroporous adsorbent resin.[1] The resin is composed of double cross-linked styrene-divinylbenzene copolymers, which create a three-dimensional molecular sieve structure.[1][2] For enhanced biocompatibility and to mitigate adverse effects from direct blood contact, the resin beads are sometimes coated with collodion.[2] The material's biocompatibility is tested according to ISO 10993 standards.[1]

The adsorptive capacity of the resin is attributed to its large surface area (~20,000 m²) and a pore structure designed to capture molecules within a specific size range. Sources report the effective molecular weight range for adsorption to be between 5 to 30 kDa, with other studies specifying ranges of 500 Da to 40 kDa.

The primary mechanisms of adsorption are non-specific and rely on physical forces, including:

-

Hydrophobicity: The styrene-divinylbenzene backbone is inherently hydrophobic, attracting and binding nonpolar solutes from the blood.

-

Van der Waals Interactions: Weak intermolecular forces contribute to the binding of a wide range of molecules to the resin surface.

A variant, the pthis compound cartridge, incorporates microcontrolled positive charges into the resin, designed to mimic the binding sites on albumin. This feature aims to enhance the competitive binding and removal of protein-bound uremic toxins (PBUTs).

Adsorption Performance Data

While specific isotherm constants and maximum adsorption capacities (q_max) for this compound resin are not extensively detailed in publicly available literature, its clinical and in-vitro performance has been quantified through reduction ratios (RR) for various target molecules. These studies demonstrate the resin's efficacy when used in combination with hemodialysis (HD) or hemofiltration.

Uremic Toxin Adsorption

This compound resin is designed to adsorb a range of uremic toxins, particularly middle molecules and protein-bound substances that are poorly cleared by conventional dialysis. Target toxins include parathyroid hormone (PTH), β2-microglobulin (β2-MG), leptin, homocysteine, and various advanced glycation end products (AGEs).

Table 1: Adsorption Performance for Protein-Bound Uremic Toxins (PBUTs)

| Target Toxin | Treatment Modality | Reduction Ratio (RR%) | Study Notes |

|---|---|---|---|

| Indoxyl Sulphate (IS) | pthis compound + Hemodialysis | 46.9% | Single-session removal. Significantly greater than HDF alone (31.8%). |

| p-Cresyl Sulphate (PCS) | pthis compound + Hemodialysis | 44.6% | Single-session removal. Significantly greater than HDF alone (31.4%). |

| Carboxymethyllysine (CML) | this compound + High-Flux HD | 64.7% (Corrected RR) | A median 25.4% greater removal compared to high-flux HD alone. |

Inflammatory Mediator Adsorption

The resin is also effective at removing inflammatory mediators, making it a therapeutic option for conditions involving excessive inflammation or "cytokine storms". Target molecules include Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).

Table 2: Adsorption Performance for Inflammatory Mediators

| Target Toxin | Treatment Modality | Performance Metric | Study Notes |

|---|---|---|---|

| Interleukin-6 (IL-6) | Hemoperfusion | Significant Reduction | Clinical studies show a significant decrease in serum IL-6 in the this compound+HD group compared to HD alone. |

| TNF-α | Hemoperfusion | Significant Reduction | Studies report a significant reduction in TNF-α for patients treated with this compound combined with HD. |

| C-Reactive Protein (CRP) | Hemoperfusion | Significant Reduction | CRP levels were significantly reduced in the this compound+HD group versus the control group. |

Experimental Protocols

Evaluating the adsorptive properties of a resin like this compound typically involves in vitro batch adsorption studies to determine equilibrium and kinetic parameters. The following sections provide a generalized protocol for such experiments.

Batch Adsorption Equilibrium Study (Isotherm Determination)

This protocol outlines the steps to determine the maximum adsorption capacity (q_max) and affinity constants by fitting experimental data to isotherm models like the Langmuir or Freundlich equations.

Objective: To quantify the equilibrium adsorption capacity of the resin for a specific target molecule.

Materials:

-

This compound resin beads (or equivalent styrene-divinylbenzene resin).

-

Target molecule stock solution (e.g., β2-microglobulin, indoxyl sulfate, TNF-α).

-

Phosphate-buffered saline (PBS) or human plasma as the solvent matrix.

-

Conical flasks or vials.

-

Orbital shaker with temperature control.

-

Analytical instrumentation for quantification (e.g., HPLC, ELISA reader).

-

pH meter.

Procedure:

-

Solution Preparation: Prepare a series of standard solutions of the target molecule at varying initial concentrations (C₀) in the desired matrix (PBS or plasma). A typical range might be 10-500 mg/L, depending on the toxin.

-

Resin Dosing: Add a precise mass (m) of the dry adsorbent resin to each flask.

-

Incubation: Add a fixed volume (V) of the prepared standard solutions to the flasks. Place the flasks in an orbital shaker set to a constant temperature (e.g., 37°C) and agitation speed. Allow the mixture to shake for a predetermined time (e.g., 2-4 hours) sufficient to reach equilibrium.

-

Sample Collection: After incubation, centrifuge the samples to separate the resin beads from the solution. Carefully collect the supernatant for analysis.

-

Quantification: Measure the final concentration (Cₑ) of the target molecule in the supernatant using the appropriate analytical method (see Section 3.2).

-

Calculation:

-

Calculate the equilibrium adsorption capacity (qₑ, in mg/g) using the following mass balance equation:

qₑ = (C₀ - Cₑ) * V / m Where:

-

C₀ = Initial concentration (mg/L)

-

Cₑ = Equilibrium concentration (mg/L)

-

V = Volume of the solution (L)

-

m = Mass of the adsorbent (g)

-

-

-

Isotherm Modeling: Plot qₑ versus Cₑ. Fit the resulting data to isotherm models (e.g., Langmuir, Freundlich) using non-linear regression to determine the model constants.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) for Uremic Toxins: HPLC with fluorescence detection is a common method for quantifying protein-bound uremic toxins like indoxyl sulfate.

-

Sample Preparation: Plasma samples are typically deproteinized, often using acetonitrile or ethanol, followed by centrifugation.

-

Chromatography: Separation is achieved on a C18 reversed-phase column.

-

Mobile Phase: A common mobile phase consists of an acidic buffer (e.g., sodium acetate, pH 4.5) and an organic solvent like acetonitrile.

-

Detection: Fluorescence detection is used with an excitation wavelength of ~280 nm and an emission wavelength of ~375 nm for indoxyl sulfate.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines: Commercial sandwich ELISA kits are the standard for quantifying cytokines like TNF-α.

-

Principle: A capture antibody specific to the cytokine is pre-coated onto a 96-well plate. The sample is added, and the target cytokine binds to the antibody. A second, biotin-conjugated detection antibody is added, followed by a streptavidin-HRP enzyme conjugate. Finally, a substrate (TMB) is added, which develops color in proportion to the amount of bound cytokine.

-

Procedure: The protocol involves a series of incubation and washing steps. A standard curve is generated using known concentrations of the cytokine, and the sample concentrations are determined by interpolating from this curve. The absorbance is typically read at 450 nm.

Clinical Application and Logical Pathway

The primary application of this compound is in hemoperfusion, often combined with hemodialysis, for patients with End-Stage Renal Disease (ESRD). The adsorptive removal of specific toxins is directly linked to the amelioration of common and severe complications associated with long-term dialysis.

References

In-depth Technical Guide to the HA130 Cartridge: Composition, Material Science, and Core Principles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the HA130 hemoperfusion cartridge, detailing its composition, the material science of its core adsorbent, and the experimental basis for its clinical application. The information is intended for researchers, scientists, and professionals involved in drug development and the study of extracorporeal therapies.

Core Composition and Material Science

The this compound cartridge is a sterile, single-use hemoperfusion device designed for the removal of middle to large molecular weight uremic toxins and protein-bound solutes from the blood. Its efficacy is centered around its core component, a proprietary adsorbent resin.

Adsorbent Material: The core of the this compound cartridge consists of neutral, macroporous beads made of a double cross-linked styrene-divinylbenzene copolymer .[1] This polymer forms a three-dimensional molecular sieve with a large surface area, estimated to be around 20,000 m², which facilitates a high capacity for toxin adsorption.[2]

Biocompatible Coating: To enhance biocompatibility and minimize adverse blood-material interactions, the styrene-divinylbenzene copolymer beads are coated with collodion .[2] This coating is crucial for protecting blood components, such as red blood cells, from direct contact with the adsorbent surface.[2]

Housing Material: The cartridge housing is constructed from polycarbonate , a durable and heat-resistant polymer that ensures the device's structural integrity during operation.[1]

Sterilization: The entire cartridge assembly is sterilized using irradiation , a standard method for medical devices that effectively eliminates microbial contamination.

Quantitative Data and Performance Characteristics

The performance of the this compound cartridge is characterized by its physical specifications and its efficiency in removing specific uremic toxins.

Table 1: this compound Cartridge Technical Specifications

| Parameter | Value | Reference |

| Adsorbent Volume | 130 mL | |

| Adsorbent Material | Double cross-linked styrene-divinylbenzene copolymers | |

| Housing Material | Polycarbonate | |

| Sterilization Method | Irradiation | |

| Target Molecular Weight Range | 5 - 30 kDa |

Table 2: Toxin Removal Efficiency (Single-Session Reduction Ratios)

| Uremic Toxin | Reduction Ratio (%) | Study Population | Reference |

| Indoxyl Sulphate (IS) | 46.9% | Maintenance Hemodialysis Patients | |

| p-Cresyl Sulphate (PCS) | 44.6% | Maintenance Hemodialysis Patients | |

| Carboxymethyllysine (CML) | 64.7% (Corrected for hemoconcentration) | Maintenance Hemodialysis Patients | |

| β2-Microglobulin | Significant removal reported | End-Stage Renal Disease (ESRD) Patients | |

| Parathyroid Hormone (PTH) | Significant decrease reported | End-Stage Renal Disease (ESRD) Patients | |

| Inflammatory Mediators (IL-6, TNF-α) | Significant reduction reported | End-Stage Renal Disease (ESRD) Patients |

Note: "Significant removal/decrease" indicates that studies have reported a statistically meaningful reduction, but specific quantitative data was not provided in the cited sources.

Mechanism of Action: Adsorption

The primary mechanism of toxin removal by the this compound cartridge is adsorption . As blood passes through the cartridge, uremic toxins in the plasma come into contact with the vast surface area of the styrene-divinylbenzene copolymer beads. These toxins are then bound to the surface of the beads through a combination of hydrophobic interactions and van der Waals forces. This process effectively removes them from circulation. The porous nature of the beads allows for the selective removal of molecules within a specific size range, primarily targeting middle and large molecular weight toxins that are not efficiently cleared by conventional hemodialysis.

Mechanism of Toxin Removal by this compound Cartridge

Experimental Protocols

The safety and efficacy of the this compound cartridge have been evaluated through a series of in vitro and in vivo studies. The following sections detail the methodologies of key experiments.

In Vitro Cytotoxicity Assessment

Objective: To evaluate the potential cytotoxic effects of the this compound sorbent material.

Methodology:

-

Cell Line: Human U937 monocytes.

-

Experimental Setup:

-

Static Test: Monocytes were incubated for 24 hours in a cell medium that had been in prior contact with the this compound sorbent material.

-

Dynamic Test: A hemoperfusion circuit was set up, and samples were collected at 30, 60, 90, and 120 minutes.

-

-

Assays: Cell viability, apoptosis, and necrosis were assessed using standard cell biology techniques (e.g., flow cytometry with Annexin V and Propidium Iodide staining).

-

Controls: A control group of monocytes was incubated in a standard cell culture medium without exposure to the sorbent material.

Results: The studies found no significant increase in necrosis or apoptosis in monocytes exposed to the this compound cartridge in either the static or dynamic tests compared to the control samples, indicating a high level of biocompatibility.

Clinical Trial for Uremic Toxin Removal

Objective: To compare the efficacy of hemodialysis combined with this compound hemoperfusion (HD+HP) versus standard hemodiafiltration (HDF) in removing protein-bound uremic toxins.

Methodology:

-

Study Design: A single-center, open-label, randomized controlled trial.

-

Patient Population: Maintenance hemodialysis patients.

-

Intervention Groups:

-

HD+HP Group: Standard hemodialysis with the this compound cartridge placed in the circuit before the dialyzer.

-

HDF Group: Standard online hemodiafiltration.

-

-

Treatment Protocol: The study involved multiple treatment sessions over a specified period (e.g., 8 weeks).

-

Primary Endpoint: The single-session reduction ratio of specific uremic toxins (e.g., indoxyl sulphate and p-cresyl sulphate).

-

Sample Collection: Blood samples were collected before and after each treatment session.

-

Analytical Methods: High-performance liquid chromatography (HPLC) or a similar validated method was used to measure the concentration of uremic toxins in the blood samples.

-

Data Analysis: Statistical analysis was performed to compare the reduction ratios between the two groups.

Clinical Trial Workflow for this compound Efficacy

Clinical Applications and Rationale

The this compound cartridge is primarily used as an adjunctive therapy to hemodialysis for patients with End-Stage Renal Disease (ESRD). The rationale for its use is to address the limitations of conventional dialysis in removing middle to large molecular weight and protein-bound uremic toxins. The accumulation of these toxins is associated with a range of complications in ESRD patients.

References

The HA130 Hemoperfusion Cartridge: An In-depth Technical Guide to its Uremic Toxin Removal Spectrum

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic Kidney Disease (CKD) is characterized by the progressive accumulation of uremic toxins, which are inadequately cleared by conventional hemodialysis (HD) and hemodiafiltration (HDF). This accumulation is strongly associated with the high morbidity and mortality rates observed in end-stage renal disease (ESRD) patients. The HA130 hemoperfusion cartridge, a disposable extracorporeal blood purification device, has emerged as a significant therapeutic adjunct to conventional dialysis. It is designed to remove a broad spectrum of uremic toxins through adsorption. This technical guide provides a comprehensive overview of the this compound cartridge's uremic toxin removal capabilities, detailing the experimental evidence, underlying mechanisms, and relevant clinical protocols.

The this compound cartridge utilizes neutral macroporous styrene-divinylbenzene copolymers as its adsorbent material.[1] This structure provides a large surface area for the effective adsorption of middle-molecular-weight and protein-bound uremic toxins.[2] Clinical studies have demonstrated its efficacy in reducing levels of key uremic toxins, leading to improvements in clinical symptoms such as uremic pruritus and sleep disturbances.[3]

Uremic Toxin Removal Spectrum of this compound

The this compound hemoperfusion cartridge has been shown to effectively remove a range of uremic toxins that are poorly cleared by conventional dialysis methods. These can be broadly categorized into middle molecules and protein-bound toxins.

Middle Molecule Uremic Toxins

Middle molecules (molecular weight >500 Da) are known to contribute to various complications in ESRD patients. The this compound cartridge has demonstrated significant efficacy in adsorbing these toxins.

-

β2-Microglobulin (β2M): Elevated levels of β2M are a hallmark of dialysis-related amyloidosis.[4] Combined treatment with this compound and hemodialysis has been shown to significantly reduce serum β2M levels.

-

Parathyroid Hormone (PTH): Secondary hyperparathyroidism is a common and serious complication of ESRD. The this compound cartridge can effectively adsorb PTH, helping to manage this condition.

-

Inflammatory Cytokines: The this compound cartridge can also adsorb various inflammatory mediators, such as IL-6 and TNF-α, which are implicated in the chronic inflammatory state of uremia.

Protein-Bound Uremic Toxins (PBUTs)

PBUTs, due to their high affinity for plasma proteins like albumin, have very low free concentrations in the blood, making their removal by diffusion- and convection-based therapies inefficient. The this compound cartridge's adsorbent resin has a high affinity for these toxins, enabling their direct removal from the blood.

-

Indoxyl Sulphate (IS) and p-Cresyl Sulphate (PCS): These are two of the most well-studied PBUTs and are associated with cardiovascular disease and progression of CKD. Clinical trials have consistently shown that the addition of this compound to hemodialysis significantly enhances the removal of IS and PCS compared to hemodialysis or hemodiafiltration alone.

Quantitative Data on Uremic Toxin Removal

The following tables summarize the quantitative data from clinical studies on the removal efficiency of the this compound cartridge for key uremic toxins.

Table 1: Single-Session Reduction Ratios of Protein-Bound Uremic Toxins

| Uremic Toxin | Treatment Group | Reduction Ratio (%) | p-value | Reference |

| Indoxyl Sulphate (IS) | HAHD (this compound + HD) | 46.9 ± 15.54 | 0.044 | |

| HDF | 31.8 ± 40.07 | |||

| p-Cresyl Sulphate (PCS) | HAHD (this compound + HD) | 44.6 ± 10.25 | 0.003 | |

| HDF | 31.4 ± 21.80 |

HAHD: Hemoadsorption combined with Hemodialysis; HDF: Hemodiafiltration. Data are presented as mean ± standard deviation.

Table 2: Removal of Middle Molecules and Other Toxins

| Uremic Toxin / Marker | Treatment | Observation | Reference |

| β2-Microglobulin (β2M) | This compound + HD | Significant decrease in serum levels | |

| Parathyroid Hormone (PTH) | This compound + HD | Significant decrease in serum levels | |

| Leptin | This compound + HD | Significant decrease in serum concentrations | |

| Inflammatory Mediators (IL-6, TNF-α) | This compound + HD | Significant reduction | |

| Carboxymethyllysine (CML) | This compound + HF-HD | Significantly increased removal compared to HF-HD alone |

HD: Hemodialysis; HF-HD: High-Flux Hemodialysis.

Experimental Protocols

This section details the methodologies employed in key studies to evaluate the efficacy of the this compound cartridge.

In Vivo Clinical Trial Protocol (Randomized Controlled Trial)

-

Study Design: A single-center, open-label, randomized controlled trial was conducted to compare the efficacy of this compound combined with hemodialysis (HAHD) against online hemodiafiltration (HDF).

-

Patient Population: Maintenance hemodialysis patients were randomized into different treatment arms.

-

Treatment Arms:

-

HDF once every two weeks (HDF-q2w).

-

HAHD once every two weeks (HAHD-q2w).

-

HAHD once weekly (HAHD-q1w).

-

-

Treatment Duration: The study duration was 8 weeks.

-

Blood Sampling: Blood samples were collected from the inlet blood lines immediately before the start of dialysis and at various time points during the session to measure uremic toxin levels.

-

Analytical Methods: Serum concentrations of uremic toxins such as IS and PCS were quantified using validated analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Primary Endpoint: The primary outcome measured was the single-session reduction ratio (RR) of indoxyl sulphate. The RR is calculated as: RR (%) = [(Pre-treatment concentration - Post-treatment concentration) / Pre-treatment concentration] x 100

In Vitro Hemoperfusion Experimental Setup

-

Circuit Design: An in vitro blood circulating system is constructed to simulate hemoperfusion.

-

Blood Source: Bovine blood or blood from hemodialysis patients is used.

-

Uremic Toxin Spiking: For controlled experiments, specific uremic toxins are added to the blood at concentrations similar to those found in uremic patients.

-

Adsorbent Column: A column containing the adsorbent material from the this compound cartridge is integrated into the circuit.

-

Flow Rate: Blood is circulated through the column at a defined flow rate.

-

Sampling: Samples are collected from the circuit at different time points to measure the concentration of the uremic toxins.

-

Analysis: The concentration of toxins is determined using methods like mass spectrometry to evaluate the adsorption capacity and kinetics of the material.

Visualization of Mechanisms and Workflows

Signaling Pathways of Uremic Toxin-Induced Inflammation

Uremic toxins such as Indoxyl Sulphate (IS) and p-Cresyl Sulphate (PCS) are known to induce a pro-inflammatory state in various cell types, including endothelial cells and macrophages. The removal of these toxins by this compound can help mitigate these inflammatory pathways.

Caption: Uremic toxin-induced inflammatory signaling pathways.

Experimental Workflow for Clinical Trial Evaluation of this compound

The following diagram illustrates the typical workflow of a clinical trial designed to assess the efficacy of the this compound hemoperfusion cartridge.

Caption: Clinical trial workflow for this compound evaluation.

Conclusion

The this compound hemoperfusion cartridge represents a significant advancement in extracorporeal blood purification technology. Its ability to effectively remove a broad spectrum of uremic toxins, particularly middle molecules and protein-bound toxins that are poorly cleared by conventional dialysis, addresses a critical unmet need in the management of ESRD. The robust clinical data, supported by detailed experimental protocols, demonstrate its potential to improve clinical outcomes and quality of life for dialysis patients. Further research into the long-term benefits and optimization of treatment frequency will continue to define its role in personalized dialysis therapy.

References

- 1. Advances in uremic toxin detection and monitoring in the management of chronic kidney disease progression to end-stage renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adsorption of Protein-Bound Uremic Toxins Using Activated Carbon through Direct Hemoperfusion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Vascular inflammation in chronic kidney disease: the role of uremic toxins in macrophage activation [frontiersin.org]

- 4. Behavior of beta 2-microglobulin (B2-m) serum levels in uremic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

The HA130 Hemoperfusion Cartridge in Chronic Kidney Disease: A Technical Overview of Early-Stage Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Kidney Disease (CKD) is a progressive condition characterized by the gradual loss of kidney function, culminating in end-stage renal disease (ESRD). In ESRD, the accumulation of uremic toxins, which are inadequately cleared by conventional hemodialysis (HD) and hemodiafiltration (HDF), is a major contributor to patient morbidity and mortality. Protein-bound uremic toxins (PBUTs) and middle- to large-molecular-weight toxins are particularly challenging to remove. The HA130 disposable hemoperfusion cartridge (Jafron Biomedical Co., Ltd.) has emerged as an adjunctive therapy to standard hemodialysis to address this unmet need. This technical guide provides an in-depth overview of the early-stage research on the this compound cartridge, focusing on its mechanism, clinical efficacy, and the methodologies used in its evaluation.

Core Technology: The this compound Hemoperfusion Cartridge

The this compound is an extracorporeal blood purification device designed to be used in conjunction with hemodialysis. Its core component is a neutral, macroporous adsorbent resin made of double cross-linked styrene-divinylbenzene copolymers.[1] This resin has a high surface area and a specific pore structure that allows for the removal of a broad spectrum of uremic toxins through the principle of adsorption. As blood passes through the cartridge, uremic toxins bind to the surface of the resin beads and are removed from circulation. This process is particularly effective for middle- and large-molecule uremic toxins and protein-bound toxins that are not efficiently cleared by the diffusion and convection mechanisms of conventional hemodialysis.

Quantitative Data from Clinical Studies

Several clinical studies have evaluated the efficacy of the this compound hemoperfusion cartridge in removing uremic toxins and improving clinical outcomes in patients with ESRD. The following tables summarize the key quantitative findings from this early-stage research.

| Table 1: Efficacy of this compound Hemoperfusion in Removing Uremic Toxins | |||

| Uremic Toxin | Treatment Group | Control Group | Reduction Ratio (%) |

| Indoxyl Sulphate (IS) | HAHD (pthis compound) | HDF | 46.9 vs 31.8 |

| p-Cresyl Sulphate (PCS) | HAHD (pthis compound) | HDF | 44.6 vs 31.4 |

| β2-Microglobulin (β2M) | HP + HD | HD alone | Significantly lower levels in HP+HD group |

| Parathyroid Hormone (PTH) | HP + HD | HD alone | Significantly lower levels in HP+HD group |

| Carboxymethyllysine (CML) | HF-HD + Hemoadsorption | HF-HD alone | 64.7 vs 39.3 |

HAHD: Hemoadsorption combined with Hemodialysis; HDF: Hemodiafiltration; HP: Hemoperfusion; HD: Hemodialysis; HF-HD: High-Flux Hemodialysis.

| Table 2: Impact of this compound Hemoperfusion on Clinical Symptoms | ||

| Symptom | Intervention | Outcome |

| Uremic Pruritus | This compound Hemoperfusion + HD | Significant reduction in pruritus scores |

| Sleep Quality | Weekly HAHD (pthis compound) | Improved sleep quality compared to HDF |

Experimental Protocols

Clinical Trial Methodologies

1. Randomized Controlled Trial on Hemoperfusion Combined with Hemodialysis (Academician Chen Xiangmei)

-

Study Design: A multi-center, randomized, controlled trial involving 438 maintenance hemodialysis (MHD) patients from 37 centers in China.[2]

-

Patient Population: MHD patients with chronic intractable pruritus.

-

Inclusion Criteria: Patients on stable MHD for at least 3 months.

-

Exclusion Criteria: Specific exclusion criteria are not detailed in the provided search results.

-

Randomization: Patients were randomized in a 1:1:1:1 ratio to four groups:

-

Low-flux hemodialysis (LFHD)

-

High-flux hemodialysis (HFHD)

-

Hemoperfusion + LFHD

-

Hemoperfusion + HFHD

-

-

Intervention: The hemoperfusion groups received treatment with the Jafron this compound cartridge. The frequency and duration of the hemoperfusion sessions are not specified in the provided results.

-

Outcome Measures:

-

Primary: Reduction of β2-microglobulin (β2M) and parathyroid hormone (PTH) at baseline, 3, 6, and 12 months.

-

Secondary: Reduction of pruritus score.

-

-

Statistical Analysis: The specific statistical methods used are not detailed in the provided search results.

2. Comparative Efficacy of pthis compound Haemoadsorption vs. Online Haemodiafiltration

-

Study Design: A single-center, open-label, randomized controlled trial with 30 maintenance HD patients.

-

Patient Population: Patients with end-stage renal disease on maintenance hemodialysis.

-

Randomization: Patients were randomized (1:1:1) to three groups for 8 weeks:

-

HDF once every two weeks (HDF-q2w)

-

HAHD once every two weeks (HAHD-q2w)

-

HAHD once weekly (HAHD-q1w)

-

-

Intervention: The HAHD groups were treated with the pthis compound cartridge in conjunction with hemodialysis.

-

Primary Endpoint: Single-session reduction ratio of indoxyl sulphate (IS).

-

Statistical Analysis: A p-value of < 0.05 was considered statistically significant.

Analytical Methodology: Measurement of Uremic Toxins

The quantification of protein-bound uremic toxins such as indoxyl sulphate and p-cresyl sulphate is crucial for evaluating the efficacy of hemoperfusion. The most common method cited in the research is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[3]

-

Sample Preparation:

-

Serum samples are collected from patients before and after the treatment session.

-

For total toxin concentration, proteins in the serum are precipitated using a solvent like acetonitrile. The mixture is then centrifuged to separate the precipitated proteins.

-

For free toxin concentration, serum is ultrafiltered to separate the protein-bound fraction from the free fraction.

-

Stable isotope-labeled internal standards for the analytes of interest are added to the samples to ensure accurate quantification.

-

-

UPLC-MS/MS Analysis:

-

The prepared sample is injected into the UPLC system.

-

The analytes are separated on a reverse-phase chromatography column (e.g., C18) using a gradient of mobile phases, typically consisting of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol).

-

The separated analytes then enter the mass spectrometer.

-

The mass spectrometer is operated in negative electrospray ionization (ESI-) mode and specific parent-to-daughter ion transitions for each analyte and internal standard are monitored using Multiple Reaction Monitoring (MRM) for sensitive and specific detection.

-

-

Quantification:

-

A calibration curve is generated using standards of known concentrations.

-

The concentration of the uremic toxins in the patient samples is determined by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

-

Visualizations: Workflows and Logical Relationships

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Conclusion

The early-stage research on the this compound hemoperfusion cartridge demonstrates its potential as a valuable adjunctive therapy for patients with end-stage renal disease. By effectively removing a broad range of uremic toxins that are poorly cleared by conventional dialysis, the this compound has been shown to improve key biochemical markers and alleviate debilitating clinical symptoms. The data from initial clinical trials are promising and support the continued investigation of this technology. For researchers and drug development professionals, understanding the mechanism of action and the clinical evidence base for devices like the this compound is crucial for developing comprehensive strategies to manage chronic kidney disease and its complications. Further large-scale, long-term studies are warranted to fully elucidate the impact of this compound hemoperfusion on hard clinical outcomes and to optimize its application in the broader ESRD patient population.

References

HA130 Hemadsorption for the Removal of Protein-Bound Uremic Toxins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic kidney disease (CKD) and end-stage renal disease (ESRD) are characterized by the accumulation of uremic toxins. Among these, protein-bound uremic toxins (PBUTs) are particularly challenging to remove with conventional hemodialysis (HD) or hemodiafiltration (HDF) due to their high affinity for plasma proteins. This limitation contributes significantly to the morbidity and mortality associated with renal failure, including cardiovascular disease, uremic pruritus, and inflammation. The HA130 hemadsorption cartridge, developed by Jafron Biomedical, offers a promising adjunctive therapy to enhance the clearance of these difficult-to-remove toxins. This technical guide provides an in-depth overview of the this compound device, summarizing key quantitative data on its efficacy, detailing experimental protocols from pivotal studies, and illustrating the underlying mechanisms and workflows.

The this compound cartridge contains neutral, macroporous styrene-divinylbenzene copolymer resins with a high adsorptive capacity for middle and large molecular weight solutes, including PBUTs.[1][2] Clinical and in vitro studies have demonstrated its effectiveness in significantly reducing the levels of key PBUTs such as indoxyl sulfate (IS), p-cresyl sulfate (PCS), and advanced glycation end products (AGEs) like carboxymethyllysine (CML).[3][4][5] This enhanced removal of PBUTs has been associated with clinical benefits, including alleviation of uremic pruritus and improvement in sleep quality.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the application and study of hemadsorption technology for the management of uremic toxicity.

Core Technology: The this compound Hemadsorption Cartridge

The this compound is a disposable hemoperfusion cartridge designed for the extracorporeal removal of endogenous and exogenous toxins from the blood. Its core component is a highly biocompatible, neutral macroporous adsorbent resin made of double cross-linked styrene-divinylbenzene copolymers.

Technical Specifications:

| Property | Specification | Reference |

| Adsorbent Material | Double cross-linked styrene-divinylbenzene copolymers | |

| Adsorbent Volume | 130 mL | |

| Housing Material | Polycarbonate | |

| Sterilization Method | Irradiation | |

| Biocompatibility | Tested according to ISO 10993 standards | |

| Adsorption Range | Molecules with molecular weights between 500 and 40,000 Da |

The mechanism of removal is based on adsorption, where toxins in the blood passing through the cartridge bind directly to the surface of the resin beads. This process is distinct from the diffusion and convection principles that govern conventional hemodialysis and hemofiltration.

Quantitative Data on Uremic Toxin Removal

Multiple studies have quantified the efficacy of this compound in removing various PBUTs when used in combination with hemodialysis (a modality referred to as hemoadsorption combined with hemodialysis, or HAHD).

Table 1: Single-Session Reduction Ratios of Protein-Bound Uremic Toxins

| Uremic Toxin | Treatment Group | Reduction Ratio (%) | p-value vs. Control | Study Reference |

| Indoxyl Sulfate (IS) | HAHD (Combined) | 46.9 ± 15.54 | 0.044 | |

| HDF (Control) | 31.8 ± 40.07 | - | ||

| p-Cresyl Sulfate (PCS) | HAHD (Combined) | 44.6 ± 10.25 | 0.003 | |

| HDF (Control) | 31.4 ± 21.80 | - | ||

| Carboxymethyllysine (CML) | HF-HD + Hemoadsorption | 64.7 (52.6 - 74.9) (Corrected RRc) | 0.045 | |

| HF-HD (Control) | 39.3 (33.8 - 49.4) (Corrected RRc) | - | ||

| HF-HD + Hemoadsorption | 57.5 (45.1 - 70.7) (Uncorrected RR) | 0.053 | ||

| HF-HD (Control) | 30.3 (19.1 - 44.5) (Uncorrected RR) | - |

Data are presented as mean ± standard deviation or median [interquartile range]. RRc denotes reduction ratio corrected for hemoconcentration.

Table 2: Longitudinal Effects on Predialysis Toxin Levels (8 Weeks)

| Uremic Toxin | Treatment Group | Baseline (mg/L) | Week 8 (mg/L) | p-value (vs. Baseline) | Study Reference |

| Indoxyl Sulfate (IS) | HAHD (Weekly) | 33.26 ± 15.32 | 22.54 ± 9.66 | 0.001 | |

| HAHD (Biweekly) | 31.15 ± 14.82 | 21.27 ± 9.85 | 0.004 | ||

| HDF (Biweekly) | 44.63 ± 22.78 | 32.55 ± 19.04 | 0.001 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols from studies evaluating the this compound cartridge.

Randomized Controlled Trial: HAHD vs. HDF for PBUT Removal

-

Study Design: A single-center, open-label, randomized controlled trial.

-

Patient Population: 30 maintenance hemodialysis patients.

-

Intervention Groups:

-

HAHD Weekly (HAHD-q1w): Hemoadsorption combined with hemodialysis once a week.

-

HAHD Biweekly (HAHD-q2w): Hemoadsorption combined with hemodialysis once every two weeks.

-

HDF Biweekly (HDF-q2w): Online hemodiafiltration once every two weeks (control).

-

-

Treatment Protocol:

-

HAHD: The this compound cartridge was placed in the extracorporeal circuit before the hemodialyzer.

-

Duration: 8 weeks.

-

-

Data Collection: Blood samples were collected before and after a single treatment session to determine the single-session reduction ratio (RR) of uremic toxins. Predialysis blood samples were also taken at baseline and at week 8 to assess longitudinal changes.

-

Analytical Methods: The concentrations of indoxyl sulfate (IS) and p-cresyl sulfate (PCS) were measured.

-

Primary Endpoint: The single-session reduction ratio of IS.

Prospective Study: HAHD for Advanced Glycation End Product (AGE) Removal

-

Study Design: A prospective, single-center, randomized study.

-

Patient Population: 20 maintenance hemodialysis patients.

-

Intervention Groups:

-

HF-HD + Hemoadsorption (n=10): High-flux hemodialysis combined with the this compound hemoadsorption cartridge.

-

HF-HD Alone (n=10): High-flux hemodialysis alone (control).

-

-

Treatment Protocol:

-

The this compound cartridge was installed in a pre-filter position in the dialysis circuit.

-

A single dialysis session was evaluated for each patient.

-

-

Data Collection: Blood samples were collected before and after the single treatment session.

-

Analytical Methods: Measurement of carboxymethyllysine (CML), soluble RAGE (sRAGE), prolactin, and parathyroid hormone (PTH) levels. Reduction ratios (RR) were calculated, including a correction for hemoconcentration (RRc).

-

Statistical Analysis: Mann-Whitney U and Chi-square tests were used to compare the groups.

Visualizations: Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) to illustrate key processes.

Caption: Workflow of the randomized controlled trial comparing HAHD with HDF.

Caption: Adsorption mechanism of the this compound cartridge for PBUT removal.

Caption: Pathophysiological impact of protein-bound uremic toxins.

Conclusion and Future Directions

The this compound hemadsorption cartridge represents a significant advancement in the field of blood purification, offering an effective method for removing protein-bound uremic toxins that are poorly cleared by conventional dialysis techniques. The quantitative data from clinical studies consistently demonstrate superior removal of toxins like indoxyl sulfate, p-cresyl sulfate, and carboxymethyllysine when this compound is added to standard hemodialysis regimens. This enhanced clearance is associated with tangible clinical benefits for patients with end-stage renal disease, such as the alleviation of uremic pruritus.

For researchers and scientists, the detailed experimental protocols provided herein offer a foundation for designing future studies to further elucidate the long-term clinical impacts of enhanced PBUT removal. For drug development professionals, understanding the mechanism and efficacy of hemadsorption can inform the development of novel therapeutic strategies targeting uremic toxicity.

Future research should focus on larger, multi-center, long-term randomized controlled trials to conclusively determine the impact of this compound therapy on major clinical outcomes, including cardiovascular events and mortality. Further investigation into the adsorption kinetics of a wider range of uremic toxins and the potential for customized sorbent materials will continue to drive innovation in this critical area of medicine.

References

- 1. icuworks.com [icuworks.com]

- 2. jafroninternational.com [jafroninternational.com]

- 3. mdpi.com [mdpi.com]

- 4. nefro.cl [nefro.cl]

- 5. Comparative Efficacy of pthis compound Haemoadsorption Combined with Haemodialysis Versus Online Haemodiafiltration in Removing Protein-Bound and Middle-Molecular-Weight Uraemic Toxins: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

Pre-Clinical Technical Guide: Jafron HA130 Hemoperfusion Cartridge

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pre-clinical data available for the Jafron HA130 hemoperfusion cartridge. The information is compiled from publicly available in-vitro studies, manufacturer's specifications, and research on the core adsorbent material. This document is intended to serve as a resource for researchers and professionals involved in the development and evaluation of blood purification therapies.

Core Technology and Mechanism of Action

The Jafron this compound is a disposable hemoperfusion cartridge designed for the removal of middle molecular weight uremic toxins and protein-bound toxins from the blood.[1][2] The core of the technology is a neutral macroporous resin made of styrene-divinylbenzene copolymers.[1] This adsorbent material possesses a large surface area, facilitating the removal of target molecules through hydrophobic interactions and van der Waals forces. The resin beads are coated to enhance biocompatibility and minimize adverse reactions with blood components.[1]

The primary mechanism of action is adsorption, where solutes in the blood passing through the cartridge bind directly to the surface of the resin beads.[1] The pore structure of the resin is designed to target molecules in a specific size range, although the exact range for this compound is not consistently reported in pre-clinical literature, it is clinically targeted at middle molecules and protein-bound uremic toxins.

In-Vitro Pre-Clinical Data

In-vitro studies form the bulk of the publicly available pre-clinical data for the this compound cartridge and its constituent material. These studies primarily focus on biocompatibility and the adsorption of various molecules.

Biocompatibility and Cytotoxicity

A key pre-clinical evaluation for any blood-contacting medical device is its biocompatibility. The Jafron this compound cartridge has been tested according to ISO 10993 standards. An in-vitro study by Pomarè Montin et al. investigated the cytotoxic effects of the this compound cartridge on U937 monocytes. The study found no evidence of increased necrosis or apoptosis in monocytes exposed to the this compound cartridge in either static or dynamic test conditions compared to controls, suggesting a high level of biocompatibility.

Table 1: Summary of In-Vitro Cytotoxicity Data for this compound Cartridge

| Test Condition | Parameter | This compound Result (Mean ± SD) | Control Result (Mean ± SD) |

| Static (24h incubation) | Cell Viability (%) | 96.77 ± 0.23 | 95.84 ± 1.42 |

| Static (24h incubation) | Apoptosis (%) | 2.53 ± 0.21 | 3.25 ± 1.21 |

| Static (24h incubation) | Necrosis (%) | 0.70 ± 0.10 | 0.91 ± 0.21 |

| Dynamic (120 min perfusion) | Cell Viability (%) | 95.10 ± 0.85 | 95.80 ± 0.42 |

| Dynamic (120 min perfusion) | Apoptosis (%) | 3.90 ± 0.42 | 3.50 ± 0.28 |

| Dynamic (120 min perfusion) | Necrosis (%) | 1.00 ± 0.42 | 0.70 ± 0.14 |

Adsorption of Uremic Toxins and Cytokines

Table 2: Inferred In-Vitro Adsorption Characteristics of Styrene-Divinylbenzene Resin (based on studies of similar cartridges)

| Target Molecule | Adsorption Principle | Expected Performance with this compound | Reference for Similar Resin |

| β2-Microglobulin | Hydrophobic Interaction | High, due to its molecular size and hydrophobic nature. | |

| Parathyroid Hormone (PTH) | Hydrophobic Interaction | Moderate to High. | |

| Cytokines (e.g., IL-6, TNF-α) | Hydrophobic Interaction | Moderate to High, depending on the specific cytokine. | |

| Protein-Bound Uremic Toxins | Hydrophobic Interaction | High, due to the resin's affinity for hydrophobic molecules. |

Pre-Clinical Animal Studies

There is a notable lack of publicly available, peer-reviewed pre-clinical studies that have specifically utilized the Jafron this compound cartridge in animal models of uremia or sepsis. However, the general methodology for such studies is well-established. A systematic review of animal models for studying protein-bound uremic toxin removal highlights the use of rodent models with induced kidney disease. Furthermore, a study on a different hemoperfusion device in a septic swine model provides a framework for evaluating physiological and serological parameters. A hypothetical experimental protocol for evaluating the this compound in a porcine model of sepsis is outlined below.

Experimental Protocols

In-Vitro Cytotoxicity Assay (Dynamic Condition)

-

Cell Line: U937 human monocyte cell line.

-

Experimental Setup: A closed-loop in-vitro circuit is established with a peristaltic pump, the this compound cartridge, and a reservoir containing the U937 cell suspension in culture medium.

-

Procedure:

-

Prime the circuit with saline solution.

-

Introduce the U937 cell suspension into the circuit.

-

Circulate the cell suspension through the this compound cartridge at a flow rate of 100 mL/min for 120 minutes.

-

Collect samples from the circuit at 0, 30, 60, 90, and 120 minutes.

-

Analyze the samples for cell viability, apoptosis, and necrosis using flow cytometry.

-

-

Control: A similar circuit without the this compound cartridge.

Hypothetical In-Vitro Adsorption Kinetics Study

-

Objective: To determine the adsorption rate and capacity of the this compound cartridge for a specific molecule (e.g., β2-microglobulin).

-

Experimental Setup: A closed-loop in-vitro circuit with a peristaltic pump, the this compound cartridge, and a reservoir.

-

Procedure:

-

Prepare a solution of the target molecule in a buffered saline or plasma-like medium at a clinically relevant concentration.

-

Prime the circuit and then fill it with the prepared solution.

-

Circulate the solution through the this compound cartridge at a defined flow rate (e.g., 150 mL/min).

-

Collect samples from the reservoir at regular time intervals (e.g., 0, 5, 15, 30, 60, 90, 120 minutes).

-

Measure the concentration of the target molecule in the samples using an appropriate analytical method (e.g., ELISA).

-

Calculate the adsorption rate and total amount of molecule adsorbed over time.

-

Hypothetical Porcine Sepsis Model for In-Vivo Evaluation

-

Animal Model: Domestic pigs (e.g., Landrace), which have physiological similarities to humans.

-

Induction of Sepsis: Sepsis can be induced by methods such as cecal ligation and puncture (CLP) or intravenous infusion of endotoxin (lipopolysaccharide, LPS).

-

Experimental Groups:

-

Sham group (anesthesia and catheterization without sepsis induction).

-

Sepsis control group (sepsis induction, no hemoperfusion).

-

Sepsis + this compound hemoperfusion group.

-

-

Procedure:

-

Anesthetize the animals and insert vascular catheters for blood pressure monitoring, blood sampling, and the hemoperfusion circuit.

-

Induce sepsis and monitor key physiological parameters (e.g., heart rate, blood pressure, temperature).

-

After a set period of sepsis development, initiate hemoperfusion with the this compound cartridge for a defined duration (e.g., 4 hours).

-

Collect blood samples at baseline and throughout the experiment to measure levels of inflammatory cytokines (e.g., IL-6, TNF-α), markers of organ dysfunction, and hematological parameters.

-

Monitor animal survival and collect tissue samples for histological analysis post-mortem.

-

Visualizations

Caption: Workflow for in-vitro dynamic cytotoxicity testing of the this compound cartridge.

Caption: Simplified mechanism of uremic toxin adsorption by the this compound resin.

Caption: Hypothetical signaling pathway influenced by toxin removal with the this compound.

Conclusion

The Jafron this compound hemoperfusion cartridge is based on a well-established adsorbent technology with demonstrated in-vitro biocompatibility. While direct pre-clinical evidence from animal models is limited in the public domain, the available data on the cartridge's material and similar devices suggest a strong potential for the effective removal of middle molecular weight and protein-bound uremic toxins. Further pre-clinical studies, particularly in relevant animal models of kidney disease and sepsis, would be invaluable to fully elucidate the cartridge's performance and mechanisms of action prior to clinical application. Researchers are encouraged to use the provided hypothetical protocols as a starting point for designing such studies.

References

Biocompatibility of the HA130 Hemoperfusion Device: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The HA130 hemoperfusion cartridge is a medical device designed for the extracorporeal removal of various toxins and inflammatory mediators from the bloodstream. Composed of neutral, macroporous styrene-divinylbenzene copolymers, its biocompatibility is a critical factor for ensuring patient safety and therapeutic efficacy. This technical guide provides a comprehensive overview of the biocompatibility of the this compound device, based on available in vitro studies and adherence to international standards. The information is presented to meet the needs of researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

The this compound device has undergone biocompatibility testing as required by the ISO 10993 standards.[1] The adsorbent material is a double cross-linked styrene-divinylbenzene copolymer, and the housing is made of polycarbonate.[1]

Quantitative Biocompatibility Data

The following tables summarize the available quantitative data on the biocompatibility of the this compound device.

Table 1: In Vitro Cytotoxicity Assessment of this compound Sorbent Material

| Test Condition | Cell Line | Parameter | This compound | Control | Result |

| Static Incubation (24h) | U937 Monocytes | Cell Viability (%) | 96.77 ± 0.23 | 95.84 ± 1.42 | Non-cytotoxic |

| Dynamic Incubation (up to 120 min) | U937 Monocytes | Necrosis/Apoptosis | No significant increase | No significant increase | Non-cytotoxic |

Data sourced from a study investigating the in vitro cytotoxic effects of various sorbent cartridges, including the this compound.[2]

Experimental Protocols

Detailed methodologies for key biocompatibility experiments are crucial for the interpretation of results and for designing further studies. The following protocols are based on international standards and published research.

In Vitro Cytotoxicity Assay (Based on ISO 10993-5)

This test evaluates the potential of the device material to cause cell death or inhibit cell growth.

a. Static Test Protocol:

-

Cell Culture: U937 human monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 1% L-glutamine.

-

Sample Preparation: A sample of the this compound sorbent material is incubated in the complete cell culture medium for 24 hours at 37°C.

-

Cell Exposure: The U937 cells are then exposed to the medium that was in contact with the sorbent material.

-

Incubation: The cells are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Analysis: Cell viability, apoptosis, and necrosis are assessed using flow cytometry with Annexin V and Propidium Iodide staining. A comparison is made with cells incubated in a medium that has not been in contact with the device material (control).

b. Dynamic Test Protocol:

-

Circuit Setup: A simulated hemoperfusion circuit is established, circulating the complete cell culture medium through the this compound cartridge.

-

Flow Conditions: The medium is circulated at a set flow rate (e.g., 200 mL/min) for a clinically relevant duration (e.g., 120 minutes).

-

Sample Collection: Aliquots of the circulating medium are collected at various time points (e.g., 30, 60, 90, and 120 minutes).

-

Cell Exposure and Analysis: U937 cells are incubated with the collected medium samples for 24 hours, and cell viability, apoptosis, and necrosis are analyzed as described in the static test.

Hemolysis Assay (Based on ASTM F756)

This assay determines the degree of red blood cell (RBC) lysis caused by the device material.

-

Blood Collection: Fresh human or rabbit blood is collected with an anticoagulant (e.g., citrate or heparin).

-

Sample Preparation: The this compound cartridge is primed according to the manufacturer's instructions.

-

Direct Contact Method: A defined volume of diluted blood is circulated through the this compound cartridge for a specified duration, simulating clinical use.

-

Indirect Contact (Extract) Method: An extract is prepared by incubating the sorbent material in a saline solution. The extract is then mixed with a suspension of RBCs.

-

Controls: Positive (known hemolytic agent) and negative (non-hemolytic material) controls are run in parallel.

-

Incubation: The blood or RBC suspension is incubated at 37°C with gentle agitation.

-

Analysis: After incubation, the samples are centrifuged, and the plasma/supernatant is analyzed for free hemoglobin concentration using a spectrophotometer. The percentage of hemolysis is calculated relative to the positive control.

Platelet Activation Assay

This assay evaluates the potential of the device to activate platelets, a key event in thrombosis.

-

Blood Collection: Fresh human whole blood is collected with an appropriate anticoagulant.

-

Circuit Setup: A simulated extracorporeal circuit is set up with the this compound cartridge.

-

Blood Circulation: The blood is circulated through the device for a predetermined time at a physiological flow rate.

-

Sample Collection: Blood samples are collected from the circuit at baseline and various time points.

-

Analysis: Platelet activation is assessed by measuring:

-

Platelet Count: A decrease in platelet count can indicate adhesion to the device surface.

-

Flow Cytometry: Expression of platelet activation markers such as P-selectin (CD62P) is quantified.

-

ELISA: Measurement of soluble platelet-specific proteins like β-thromboglobulin (β-TG) released from activated platelets.

-

-

Controls: A control circuit without the this compound cartridge is run to account for mechanical activation.

References

HA130 Hemoperfusion Cartridge: A Technical Deep Dive into Middle Molecule Uremic Toxin Removal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the HA130 hemoperfusion cartridge's efficacy and mechanism of action in removing middle molecule uremic toxins. The accumulation of these toxins is a significant contributor to the morbidity and mortality of patients with end-stage renal disease (ESRD). This document synthesizes available data on the this compound's performance, details the experimental protocols used in key studies, and visualizes the therapeutic workflow and underlying principles of hemoperfusion.

Core Mechanism of Action

The this compound disposable hemoperfusion cartridge is an extracorporeal blood purification device containing neutral macroporous styrene-divinylbenzene copolymer resins.[1][2] This 3D molecular sieve structure possesses a large adsorptive surface area, enabling it to bind and remove a range of middle molecular weight uremic toxins and protein-bound uremic toxins (PBUTs).[1] The primary mechanism of removal is adsorption, driven by a combination of hydrophobic interactions and van der Waals forces.[2][3] The resin is specifically designed to target molecules in the 5 to 30 kDa range. The resin beads are coated to ensure biocompatibility and minimize adverse reactions upon contact with blood.

Efficacy in Removing Middle Molecule Uremic Toxins

Clinical studies have demonstrated the this compound's effectiveness in reducing the serum levels of various middle molecule uremic toxins when used in conjunction with hemodialysis (HD) or hemodiafiltration (HDF). This combination therapy, often referred to as hemoadsorption combined with hemodialysis (HAHD), has shown superior removal rates for certain toxins compared to standard renal replacement therapies alone.

Quantitative Data on Toxin Removal

The following tables summarize the quantitative data from various studies on the reduction of key middle molecule uremic toxins by the this compound cartridge.

Table 1: Reduction of Protein-Bound Uremic Toxins (PBUTs)

| Uremic Toxin | Treatment Modality | Reduction Ratio (%) | Study Population | Reference |

| Indoxyl Sulfate (IS) | HAHD (pthis compound) | 46.9% | ESRD Patients | |

| HDF | 31.8% | ESRD Patients | ||

| p-Cresyl Sulfate (PCS) | HAHD (pthis compound) | 44.6% | ESRD Patients | |

| HDF | 31.4% | ESRD Patients | ||

| Carboxymethyllysine (CML) | HF-HD + Hemoadsorption | 64.7% | Maintenance Hemodialysis Patients | |

| HF-HD | 39.3% | Maintenance Hemodialysis Patients |

Table 2: Reduction of Other Middle Molecules

| Uremic Toxin | Treatment Modality | Key Findings | Study Population | Reference |

| β2-Microglobulin (β2M) | Hemoperfusion + HD | Significant decrease in serum levels | ESRD Patients | |

| Parathyroid Hormone (PTH) | Hemoperfusion + HD | Significant decrease in serum levels | ESRD Patients | |

| Prolactin | HF-HD + Hemoadsorption | No significant difference in reduction compared to HF-HD alone (47.3% vs. 47.7%) | Maintenance Hemodialysis Patients | |

| Inflammatory Mediators (IL-6, TNF-α) | Hemoperfusion + HD | Significant reduction | ESRD Patients |

Experimental Protocols

The following sections detail the methodologies employed in clinical trials evaluating the this compound cartridge.

Patient Selection Criteria

Inclusion Criteria:

-

Adult patients (≥18 years old) with end-stage renal disease.

-

Receiving maintenance hemodialysis, typically three times per week for at least three months.

-

Willingness to provide informed consent and adhere to the study protocol.

Exclusion Criteria:

-

Concurrent peritoneal dialysis.

-

Known allergies to the materials of the hemoperfusion device.

-

Acute severe infections, severe cardiopulmonary or cerebrovascular diseases, active bleeding, or significant bleeding tendencies.

-

Active malignant tumors.

-

Low platelet count (e.g., < 60 × 10⁹/L).

Hemoperfusion Procedure

The this compound cartridge is typically integrated into the standard hemodialysis circuit in a pre-filter position (i.e., before the hemodialyzer).

-

Device: this compound disposable hemoperfusion cartridge.

-

Anticoagulation: Standard anticoagulation protocols are followed to prevent clotting within the extracorporeal circuit.

-

Blood Flow Rate: Maintained at a consistent rate, often around 200 mL/min, though specific rates can vary by study protocol.

-

Treatment Duration: Hemoperfusion is generally performed for a duration of 2 hours per session.

-

Treatment Frequency: Varies across studies, with protocols including weekly, bi-weekly, or other specified intervals in combination with regular hemodialysis sessions.

Measurement of Uremic Toxins

Blood samples are typically collected before and after the treatment session to calculate the reduction ratio of the targeted uremic toxins. The timing of sample collection is crucial for accurate assessment. For longer-term studies, pre-dialysis toxin levels are measured at baseline and at specified follow-up intervals (e.g., 4, 12, and 24 weeks). Analytical methods such as high-performance liquid chromatography (HPLC) and immunoassays are commonly used for the quantification of specific uremic toxins.

Visualizations

Experimental Workflow for this compound Hemoperfusion

The following diagram illustrates the typical experimental workflow for a clinical study evaluating the efficacy of the this compound cartridge in combination with hemodialysis.

Caption: Experimental workflow for this compound clinical trials.

Logical Relationship of HAHD in Blood Purification

This diagram illustrates the placement of the this compound cartridge within the extracorporeal circuit and the principle of combined adsorption and dialysis.

Caption: Logical diagram of combined this compound hemoperfusion and hemodialysis.

Signaling Pathways and Clinical Implications

While direct evidence linking this compound-mediated toxin removal to specific signaling pathway modulations is still an emerging area of research, the reduction of toxins like indoxyl sulfate, p-cresyl sulfate, and advanced glycation end products (AGEs) has significant clinical implications. These toxins are known to activate pro-inflammatory and pro-oxidative pathways, contributing to endothelial dysfunction, cardiovascular disease, and other uremic complications. For instance, the interaction of AGEs with their receptor (RAGE) triggers signaling cascades that amplify oxidative stress and inflammation. By reducing the levels of these toxins, this compound therapy may help to mitigate these downstream pathological effects. The observed improvements in clinical symptoms such as uremic pruritus and sleep disturbances further support the clinical benefits of this therapeutic approach.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Patients undergoing maintenance hemodialysis are susceptible to a range of complications due to the accumulation of uremic toxins that are not effectively cleared by conventional dialysis methods. These toxins, particularly middle-to-large molecular weight solutes and protein-bound uremic toxins (PBUTs), are implicated in the pathophysiology of inflammation, cardiovascular disease, pruritus, and other dialysis-related morbidities. Hemoperfusion with the HA130 cartridge, a disposable device containing neutral macroporous resins, has emerged as a promising adjunctive therapy to standard hemodialysis. This technical guide provides a comprehensive overview of the core mechanisms, experimental validation, and clinical efficacy of this compound in mitigating these complications. It details the experimental protocols of key studies, presents quantitative data on toxin removal, and illustrates the underlying signaling pathways and experimental workflows.

Introduction

End-stage renal disease (ESRD) necessitates renal replacement therapies, with hemodialysis being the most common. However, conventional hemodialysis is limited in its ability to remove a broad spectrum of uremic toxins, leading to their accumulation and subsequent contribution to a "residual syndrome" in patients.[1] This syndrome encompasses a variety of complications, including chronic inflammation, cardiovascular disease, mineral and bone disorders, and severe pruritus.[2][3]

The this compound hemoperfusion cartridge is designed to address this limitation. It employs a biocompatible styrene-divinylbenzene copolymer resin with a large surface area, enabling the adsorption of molecules in the 5-30 kDa range.[4][5] When used in conjunction with hemodialysis, the this compound cartridge effectively removes a variety of uremic toxins that are poorly cleared by dialysis membranes alone.

Mechanism of Action: Adsorption of Uremic Toxins

The primary mechanism of the this compound cartridge is adsorption, a process where solutes from the blood bind directly to the surface of the sorbent material within the cartridge. This process is driven by a combination of hydrophobic interactions and van der Waals forces, allowing for the removal of a wide spectrum of molecules, including:

-

Middle Molecules: Such as β2-microglobulin (β2-MG) and parathyroid hormone (PTH).

-

Protein-Bound Uremic Toxins (PBUTs): Including indoxyl sulfate (IS), p-cresyl sulfate (PCS), and advanced glycation end products (AGEs) like carboxymethyllysine (CML).

-

Inflammatory Cytokines: Such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).

By reducing the circulating levels of these toxins, this compound hemoperfusion helps to alleviate the downstream pathological effects associated with uremia.

Signaling Pathways Modulated by this compound Therapy

The uremic toxins removed by this compound are known to activate several pro-inflammatory and pro-fibrotic signaling pathways. By reducing the concentration of these toxins, this compound can indirectly modulate these pathways and mitigate their detrimental effects.